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Abstract

(S)-HH2853, hereafter referred to as HH2853, is a potent, orally bioavailable, and selective
small molecule dual inhibitor of the histone lysine methyltransferases EZH1 (enhancer of zeste
homolog 1) and EZH2 (enhancer of zeste homolog 2).[1][2][3] As the catalytic subunits of the
Polycomb Repressive Complex 2 (PRC2), EZH1 and EZH2 play a critical role in epigenetic
regulation through the methylation of histone H3 on lysine 27 (H3K27), leading to
transcriptional repression.[1][2] Dysregulation of PRC2 activity is implicated in the pathogenesis
of various malignancies. HH2853 has demonstrated robust anti-tumor activity in preclinical
models and promising efficacy in clinical trials, particularly in cancers with EZH2 gain-of-
function mutations or alterations in the SWI/SNF complex.[1][2] This document provides a
comprehensive overview of the in vivo pharmacodynamics of HH2853, including its mechanism
of action, available quantitative data from preclinical and clinical studies, and relevant
experimental methodologies.

Core Mechanism of Action

HH2853 exerts its anti-neoplastic effects by inhibiting the enzymatic activity of both EZH1 and
EZH2.[1][2] This dual inhibition leads to a significant reduction in the levels of H3K27 mono-,
di-, and tri-methylation (H3K27me1/2/3).[1] The decrease in this repressive histone mark
results in the derepression of PRC2 target genes, including tumor suppressor genes, which in
turn leads to the inhibition of cancer cell proliferation and induction of apoptosis.[1] The dual
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inhibitory action on both EZH1 and EZH2 is believed to be more effective than targeting EZH2
alone, as EZH1 can patrtially compensate for the loss of EZH2 function.[1]

Signaling Pathway Diagram
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Caption: Mechanism of action of (S)-HH2853.
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Quantitative In Vitro and In Vivo Pharmacodynamics

HH2853 has demonstrated potent and selective inhibition of EZH1 and EZH2 in biochemical
assays and significant anti-tumor efficacy in both preclinical and clinical settings.

Table 1: In Vitro Enzymatic Inhibition

Comparator
Target IC50 (nM) (Tazemetostat) Reference
IC50 (nM)
Wild-type EZH2 2.21-5.36 Similar [1][2]
Mutant EZH2 2.21-5.36 Similar [1][2]
EZH1 9.26 58.43 [1][2]

Table 2: Clinical Pharmacodynamics and Efficacy (Phase
I/lb Studies)
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Pharmacodyna Key Efficacy
Cancer Type Dose Range . Reference
mic Effect Results
Relapsed/Refract >90% inhibition
ory Non-Hodgkin of H3K27me3 in Responses
Lymphoma & 50-800 mg BID granulocytes and  observed from [4]
Advanced Solid monocytes at 200-800 mg.
Tumors 400-800 mg.
ORR: 28.1%;
DCR: 78.1%. At
Epithelioid » 400mg BID,
400-800 mg BID Not specified [5]
Sarcoma (ES) ORR was 36.4%
and DCR was
81.8%.
ORR: 67.6%
(29.4% CR,
Relapsed/Refract
, 38.2% PR).
ory Peripheral T- -
300-600 mg BID Not specified Recommended [6]

Cell Lymphoma
(PTCL)

Phase Il Dose
(RP2D): 400 mg
BID.

ORR: Overall Response Rate; DCR: Disease Control Rate; CR: Complete Response; PR:
Partial Response; BID: Twice Daily.

Experimental Protocols

Detailed preclinical experimental protocols for HH2853 are not extensively available in the
public domain. However, the methodologies for the clinical trials provide insight into the in vivo
evaluation of HH2853 in humans.

Protocol: Phase l/ll Clinical Trial in Relapsed/Refractory
NHL and Advanced Solid Tumors (NCT04390437)

This first-in-human, open-label, multi-center study was designed to evaluate the safety,
tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity
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of HH2853.[4][7]
Study Design:

e Dose Escalation Phase: Employed an accelerated titration design followed by a Bayesian
optimal interval design to determine the maximum tolerated dose (MTD) and recommended
Phase Il dose (RP2D).[4] Six dose levels were evaluated: 50 mg, 100 mg, 200 mg, 400 mg,
600 mg, and 800 mg, administered orally twice daily (BID) in continuous 28-day cycles.[4]

o Dose Expansion Phase: Further evaluates the safety and efficacy at the determined RP2D in
specific patient cohorts.[7]

Key Assessments:

o Safety and Tolerability: Monitored for treatment-related adverse events (TRAES) and dose-
limiting toxicities (DLTS).[4]

o Pharmacokinetics (PK): Blood samples were collected to assess the dose-related exposure
to HH2853.[4]

e Pharmacodynamics (PD): H3K27me3 levels in peripheral blood granulocytes and monocytes
were measured to confirm target engagement and inhibition.[4]

o Efficacy: Tumor responses were evaluated according to RECIST 1.1 criteria.[5]

Experimental Workflow Diagram
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Caption: Workflow of the Phase I clinical trial for HH2853.

Preclinical In Vivo Studies

HH2853 has demonstrated superior anti-tumor efficacy in multiple tumor xenograft models
compared to the EZH2-selective inhibitor tazemetostat at comparable dose levels.[1][2][8]
These preclinical studies were conducted in various cancer cell lines with EZH2 gain-of-
function mutations or alterations in the SWI/SNF complex.[1][2] Furthermore, HH2853 exhibited
a superior pharmacokinetic profile compared to tazemetostat in these preclinical models.[1][2]
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While specific protocols and quantitative tumor growth inhibition data from these studies are
not publicly available, the consistent reporting of superior efficacy underscores the potential of
dual EZH1/2 inhibition.

Conclusion

(S)-HH2853 is a promising dual EZH1/2 inhibitor with a well-defined mechanism of action
centered on the reduction of H3K27 methylation. In vivo pharmacodynamic studies, primarily
from early-phase clinical trials, have confirmed significant target engagement at tolerable
doses, leading to encouraging anti-tumor activity in a range of hematological and solid tumors.
The available data supports the continued development of HH2853 as a potential therapeutic
agent for cancers with dysregulated PRC2 activity. Further publication of detailed preclinical
data will be beneficial for a more comprehensive understanding of its in vivo pharmacodynamic
profile.
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¢ To cite this document: BenchChem. [(S)-HH2853: A Technical Guide to In Vivo
Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15144053#s-hh2853-pharmacodynamics-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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